molecular formula C6H11NO2 B153538 tetrahydro-2H-pyran-4-carboxamide CAS No. 344329-76-6

tetrahydro-2H-pyran-4-carboxamide

Cat. No. B153538
M. Wt: 129.16 g/mol
InChI Key: DGOYLVBDCVINQZ-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-carboxamide is a chemical compound that is part of a broader class of compounds known for their diverse biological activities and potential therapeutic applications. While the provided papers do not directly discuss tetrahydro-2H-pyran-4-carboxamide, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical and physical properties of tetrahydro-2H-pyran-4-carboxamide.

Synthesis Analysis

The synthesis of related compounds often involves multistep strategies starting from commercially available precursors. For instance, the synthesis of 1,2,3,4-tetrahydro-beta-carboline and tetrahydro-pyrano[3,4-b]indole derivatives is achieved through a final intramolecular Michael addition catalyzed by InBr3, which provides high yields of the polycyclic compounds . Similarly, the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide involves a palladium-catalyzed carbon-sulfur bond formation, demonstrating the versatility of cross-coupling reactions in constructing complex molecules .

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The structure-activity relationship studies of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides reveal that a coplanar arrangement of metal-binding heteroatoms is crucial for optimal binding to biological targets such as the HIV-1 integrase active site .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups attached to the tetrahydropyran ring. For example, the hydration of a nitrile group to form a carboxamide, as seen in the synthesis of (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide, is a chemoselective reaction that can be catalyzed by copper(II) supported on molecular sieves . This type of reaction is indicative of the potential transformations that tetrahydro-2H-pyran-4-carboxamide could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-2H-pyran-4-carboxamide derivatives are influenced by their molecular structure. The presence of the tetrahydropyran ring imparts certain steric and electronic characteristics that can affect solubility, boiling and melting points, and reactivity. The synthesis of polyimides from pyrazine tetracarboxylic acid, although not directly related, suggests that the rigidity of the ring system in these compounds can lead to materials with high thermal stability . Additionally, the inhibitory activity of pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines against acetylcholinesterase enzyme suggests that these compounds can interact with biological systems, which may also be relevant for tetrahydro-2H-pyran-4-carboxamide derivatives .

Scientific Research Applications

Synthesis and Drug Development

  • Palladium-Catalyzed Carbon−Sulfur Bond Formation : A modified Migita reaction using palladium catalysis was developed for synthesizing a former antiasthma drug candidate, showcasing the application of tetrahydro-2H-pyran-4-carboxamide derivatives in medicinal chemistry (Norris & Leeman, 2008).

  • Diastereoselective Synthesis Approach : An efficient method for synthesizing functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed, demonstrating the compound’s utility in creating diverse molecular frameworks (Ievlev et al., 2016).

  • Synthesis of 5-Lipoxygenase Inhibitors : The compound's analogues have been synthesized and investigated for their potential as 5-LO inhibitors, indicating its role in developing pharmacologically active molecules (Mano et al., 2005).

Applications in Material Science and Chemistry

  • Actinide–Lanthanide Co-extraction : Rigidified diglycolamides based on tetrahydro-2H-pyran-4-carboxamide derivatives have been synthesized and applied in the co-extraction of actinides and lanthanides, suggesting its application in nuclear waste management (Macerata et al., 2018).

  • Catalytic Applications : The compound's derivatives have been used in catalysis, such as in the chemoselective hydration of nitriles, indicating its relevance in synthetic chemistry processes (Das et al., 2014).

Antimicrobial and Antifungal Research

  • Antimicrobial Activity : Synthesized derivatives of tetrahydro-2H-pyran-4-carboxamide have shown antimicrobial activities, highlighting its potential in developing new antimicrobial agents (Aytemir et al., 2003).

  • Antifungal Agents : Novel 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives, designed based on the structure of tetrahydro-2H-pyran-4-carboxamide, showed significant antifungal activity (Yuan et al., 2011).

Safety And Hazards

Tetrahydro-2H-pyran-4-carboxamide is a solid and should be stored in a dry room temperature environment . The safety pictograms indicate that it is harmful if swallowed (H302) and it may cause eye irritation (GHS07) .

Relevant Papers There are several papers related to tetrahydro-2H-pyran-4-carboxamide and its related compounds . These papers provide valuable information about the compound and its potential applications.

properties

IUPAC Name

oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOYLVBDCVINQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70526525
Record name Oxane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70526525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tetrahydro-2H-pyran-4-carboxamide

CAS RN

344329-76-6
Record name Oxane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70526525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2H-pyran-4-carboxamide
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Synthesis routes and methods I

Procedure details

Ammonium hydroxide (1 L) was added to a solution of methyl tetrahydro-2H-pyran-4-carboxylate (20 mL, 150 mmol) in methanol (500 mL), and the reaction was stirred overnight at ambient temperature. Additional ammonium hydroxide (500 mL) was added, and the reaction was stirred for four additional days. The methanol was removed under reduced pressure. Solid sodium chloride was added to the aqueous layer, which was extracted with chloroform (3×150 mL). The combined extracts were dried over sodium sulfate, filtered, and concentrated under reduced pressure to provide 11.4 g of tetrahydropyran-4-carboxamide as a white solid.
Quantity
1 L
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reactant
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20 mL
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reactant
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500 mL
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500 mL
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reactant
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Synthesis routes and methods II

Procedure details

Concentrated aqueous ammonia (50 mL) was added to methyl tetrahydro-2H-pyran-4-carboxylate (50 g, 347 mmol) and the reaction mixture was stirred for 43.5 hours at room temperature. The reaction mixture was then cooled in an ice water bath, after which the precipitate was filtered out and dried under reduced pressure at 40° C. to afford 33.4 g of the title compound (74.6% yield).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
74.6%

Synthesis routes and methods III

Procedure details

In step (5) of Reaction Scheme I, a benzyloxy-4-chloro-3-nitroquinoline of Formula XIX is treated with an amine of Formula R1—NH2 to provide a benzyloxy-3-nitroquinolin-4-amine of Formula XX. The reaction is conveniently carried out by adding the amine of Formula R1—NH2 to a solution of the benzyloxy-4-chloro-3-nitroquinoline of Formula XIX in a suitable solvent such as dichloromethane or methanol in the presence of a tertiary amine such as triethylamine. The reaction can be carried out at ambient temperature or at an elevated temperature such as, for example, the reflux temperature of the solvent. The reaction product can be isolated using conventional methods. Several mines of Formula R1—NH2 are commercially available; others can be prepared by known synthetic methods. For example, methyl tetrahydro-2H-pyran-4-carboxylate treated with ammonium hydroxide to form tetrahydro-2H-pyran-4-carboxamide, which can then be reduced with lithium aluminum hydride to provide tetrahydro-2H-pyran-4-ylmethylamine.
Name
amine
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Reaction Step One
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R1—NH2
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benzyloxy-4-chloro-3-nitroquinoline
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Formula XIX
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Synthesis routes and methods IV

Procedure details

A 0° C. solution of tetrahydro-2H-pyran-4-carboxylic acid (0.5 g, 3.84 mmol) in MeCN (15 mL) was treated with EDC (0.884 g, 4.61 mmol) and HOBT (0.706 g, 4.61 mmol) under an argon atmosphere and stirred at 0° C. for 1 h. Ammonium hydroxide (˜15M, 0.512 mL, 7.68 mmol) was added slowly and the mixture was warmed to RT and stirred overnight. The mixture was treated with water, saturated with solid NaCl and the aqueous layer was extracted with THF (2×). The combined organics were washed with brine, dried over Na2SO4 and concentrated to afford tetrahydro-2H-pyran-4-carboxamide (0.23 g, 46%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 7.20 (s, 1H), 6.73 (s, 1H), 3.82-3.81 (m, 2H), 3.30-3.21 (m, 2H), 2.30-2.27 (m, 1H), 1.60-1.46 (m, 4H).
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0.5 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tetrahydro-2H-pyran-4-carboxamide
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Reactant of Route 3
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Reactant of Route 4
tetrahydro-2H-pyran-4-carboxamide
Reactant of Route 5
Reactant of Route 5
tetrahydro-2H-pyran-4-carboxamide
Reactant of Route 6
tetrahydro-2H-pyran-4-carboxamide

Citations

For This Compound
113
Citations
T Mano, Y Okumura, M Sakakibara… - Journal of medicinal …, 2004 - ACS Publications
… phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (10). Under a nitrogen atmosphere at 0 … ]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (11). The acid chloride obtained from the …
Number of citations: 44 pubs.acs.org
AA Agekyan, GG Mkryan - Russian Journal of General Chemistry, 2015 - Springer
Reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis of the formed ester has afforded 4-[4-(4-methoxyphenyl)tetrahydro-2H-…
Number of citations: 1 link.springer.com
АА Aghekyan, GG Mkryan, HA Panosyan… - Russian Journal of …, 2020 - Springer
… )-tetrahydro-2H-pyran-4-carboxamido]benzoate was reacted with hydrazine to obtain N-[4-(hydrazinocarbonyl)-phenyl]-4-(4-methoxphenyl)tetrahydro-2H-pyran-4-carboxamide. …
Number of citations: 6 link.springer.com
T Mano, RW Stevens, Y Okumura, M Kawai… - Bioorganic & medicinal …, 2005 - Elsevier
A convenient synthetic route to 4-[3-(4-heterocyclylphenylthio)phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide analogues as 5-LO inhibitors is described. This methodology enabled …
Number of citations: 14 www.sciencedirect.com
T Mano, RW Stevens, K Nakao, Y Okumura… - …, 2004 - thieme-connect.com
An efficient synthesis of 1, a novel orally active 5-lipoxygenase inhibitor, was developed. Key features of the modified synthetic route include facile construction of the benzyl phenyl …
Number of citations: 3 www.thieme-connect.com
JL Masferrer, BS Zweifel, MM Hardy… - … of Pharmacology and …, 2010 - ASPET
5-lipoxygenase (5-LOX) is an important arachidonic acid metabolizing enzyme producing leukotrienes and other proinflammatory lipid mediators with potent pathophysiological …
Number of citations: 2 jpet.aspetjournals.org
T Mano, RW Stevens, K Ando, M Kawai… - Chemical and …, 2005 - jstage.jst.go.jp
… inhibitory potency, pharmacokinetic behavior and toxicity (ocular) profile led to 4-{3-[4-(2-methyl-1H-imidazol-1-yl)phenylthio]}phenyl-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (6) …
Number of citations: 26 www.jstage.jst.go.jp
LA Cortes-Burgos, BS Zweifel, SL Settle… - European journal of …, 2009 - Elsevier
… CJ-13610, 4-(3-(4-(2-methyl-1H-imidazol-1-yl) phenylthio) phenyl)-tetrahydro-2H-pyran-4-carboxamide, demonstrated antihyperalgesic activity in inflammatory pain models including …
Number of citations: 37 www.sciencedirect.com
F Gellibert, AC de Gouville, J Woolven… - Journal of medicinal …, 2006 - ACS Publications
… N-(4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]-pyridin-2-yl}phenyl)tetrahydro-2H-pyran-4-carboxamide (14a). Compound 6 (0.844 g, 1.5 mmol) was coupled with 4-aminophenylboronic acid, …
Number of citations: 106 pubs.acs.org
R Horrillo, A Planaguma, A Gonzalez-Periz… - … of Pharmacology and …, 2007 - ASPET
… Conversely, combined administration of SC-236 and 4-[3-[4-(2-methylimidazol-1-yl)-phenylthio]]phenyl-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,610) reduced both …
Number of citations: 78 jpet.aspetjournals.org

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